molecular formula C8H8N2O3 B13301285 6-Amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one

6-Amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B13301285
M. Wt: 180.16 g/mol
InChI Key: APEHFWLTMCJIDJ-UHFFFAOYSA-N
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Description

6-Amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-methoxyphenol with chloroacetic acid in the presence of a base, followed by cyclization to form the benzoxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzoxazole ring.

Scientific Research Applications

6-Amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-benzoxazolinone: Similar structure but lacks the methoxy group.

    5-Methoxy-2,3-dihydro-1,3-benzoxazol-2-one: Similar structure but lacks the amino group.

    6-Amino-5-methoxybenzoxazole: Similar structure but lacks the dihydro component.

Uniqueness

6-Amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of both the amino and methoxy groups, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

6-amino-5-methoxy-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C8H8N2O3/c1-12-6-3-5-7(2-4(6)9)13-8(11)10-5/h2-3H,9H2,1H3,(H,10,11)

InChI Key

APEHFWLTMCJIDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1N)OC(=O)N2

Origin of Product

United States

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